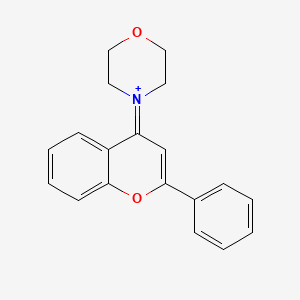
1-Benzopyranium, 4-(4-morpholinyl)-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzopyranium, 4-(4-morpholinyl)-2-phenyl- is a complex organic compound that belongs to the class of benzopyran derivatives Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications
Méthodes De Préparation
The synthesis of 1-Benzopyranium, 4-(4-morpholinyl)-2-phenyl- typically involves multi-step organic reactions. One common method includes the condensation of a benzopyran derivative with a morpholine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the compound.
Analyse Des Réactions Chimiques
1-Benzopyranium, 4-(4-morpholinyl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound has been investigated for its effects on biological systems, including its role in enzyme inhibition and receptor binding.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases due to its bioactive properties.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Benzopyranium, 4-(4-morpholinyl)-2-phenyl- involves its interaction with specific molecular targets. For example, it has been shown to inhibit phosphoinositide-3 kinase (PI3K) and casein kinase 2, affecting synaptic vesicle cycling and neurotransmission . These interactions lead to various cellular effects, including changes in vesicle trafficking and neurotransmitter release.
Comparaison Avec Des Composés Similaires
1-Benzopyranium, 4-(4-morpholinyl)-2-phenyl- can be compared with other benzopyran derivatives, such as:
2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one: This compound also inhibits PI3K and has been studied for its effects on synaptic vesicle cycling.
Benzopyran-4-one-isoxazole hybrids: These compounds have shown antiproliferative activity against cancer cell lines and are being explored for their potential as anticancer agents. The uniqueness of 1-Benzopyranium, 4-(4-morpholinyl)-2-phenyl- lies in its specific structural features and the combination of the morpholinyl and phenyl groups, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
5442-01-3 |
|---|---|
Formule moléculaire |
C19H18NO2+ |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
4-(2-phenylchromen-4-ylidene)morpholin-4-ium |
InChI |
InChI=1S/C19H18NO2/c1-2-6-15(7-3-1)19-14-17(20-10-12-21-13-11-20)16-8-4-5-9-18(16)22-19/h1-9,14H,10-13H2/q+1 |
Clé InChI |
KRSMLJTZAOCJJH-UHFFFAOYSA-N |
SMILES canonique |
C1COCC[N+]1=C2C=C(OC3=CC=CC=C32)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


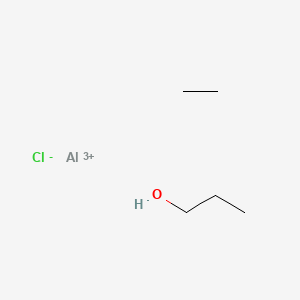
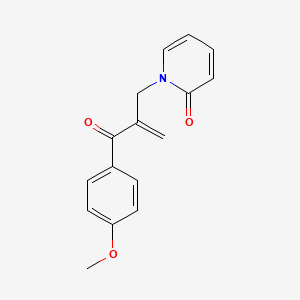
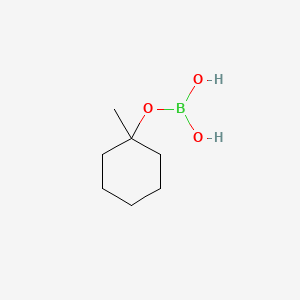


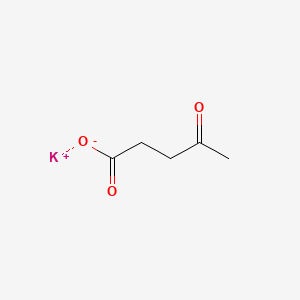
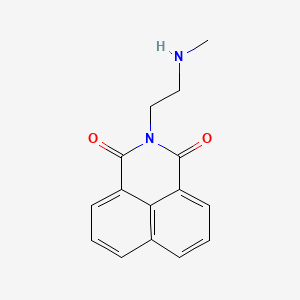
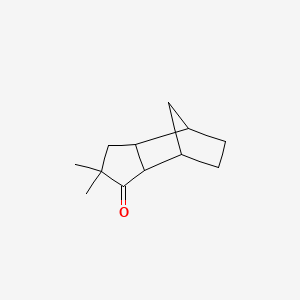
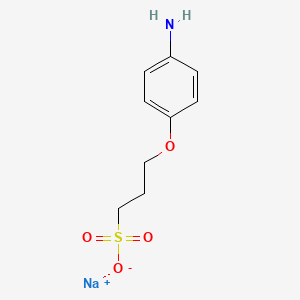
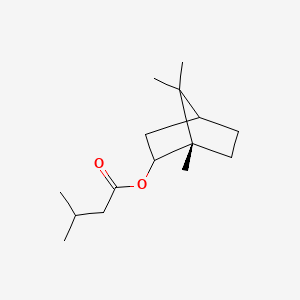

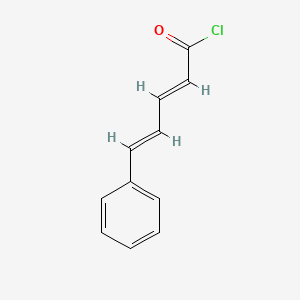
![Bis[[(2-aminoethyl)amino]methyl]phenol](/img/structure/B12661754.png)

